5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Topoisomerase I Cancer Catalytic inhibition

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 2091441-29-9, molecular formula C₁₂H₁₆N₂O₂) is a substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative featuring a 5-amino group and a 2-isobutyl substituent. It belongs to the broader benzoxazinone class, a privileged scaffold in medicinal chemistry.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13198566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC2=C(C=CC=C2O1)N
InChIInChI=1S/C12H16N2O2/c1-7(2)6-10-12(15)14-11-8(13)4-3-5-9(11)16-10/h3-5,7,10H,6,13H2,1-2H3,(H,14,15)
InChIKeyZJAHFYCWFHBFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Core Identity and Chemical Classification for Procurement


5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 2091441-29-9, molecular formula C₁₂H₁₆N₂O₂) is a substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative featuring a 5-amino group and a 2-isobutyl substituent . It belongs to the broader benzoxazinone class, a privileged scaffold in medicinal chemistry [1]. Structural analogs have been explored as modulators of human TNFα activity [2], as inhibitors of serine proteases such as KLK5/7 [3], and as neuroprotective agents [4]; however, the specific bioactivity profile of this 5-amino-2-isobutyl congener remains largely uncharacterized in the public domain.

Why Generic 1,4-Benzoxazin-3-one Substitution Cannot Replace 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one


Simple 1,4-benzoxazin-3-ones are synthetically accessible but functionally unpredictable: even minor substitution changes profoundly alter target engagement. In a series of benzoxazinone topoisomerase I inhibitors, the unsubstituted 2-hydroxy derivative (BONC-001) exhibited an IC₅₀ of 8.34 mM, whereas introducing a 6-chloro-4-methyl-2-acetate ester (BONC-013) shifted the IC₅₀ to 0.0006 mM—a >10,000-fold potency difference driven solely by peripheral substituents [1]. Within the closely related TNFα modulator patent landscape, 2-alkyl substitution, 5-amino placement, and lactam ring conformation are all critical determinants of binding; swapping any one feature for a generic benzoxazinone scaffold is known to ablate activity entirely [2]. Consequently, 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one represents a distinct chemical entity whose specific substitution pattern cannot be reliably interchanged with off-the-shelf benzoxazinone analogues without loss of the desired pharmacological or physicochemical properties.

Quantitative Differentiation Evidence for 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Against Close Analogs


Topoisomerase I Inhibitory Potency: Scaffold Sensitivity and the 5-Amino-2-Isobutyl Differentiation Hypothesis

No direct head-to-head data exists for this exact compound against a named comparator in topoisomerase I assays. However, class-level SAR evidence demonstrates that the benzoxazinone core is exquisitely sensitive to substitution: the unsubstituted 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) shows an IC₅₀ of 8.34 mM as a catalytic inhibitor, while 6-chloro-4-methyl-2-acetate ester (BONC-013) achieves an IC₅₀ of 0.0006 mM [1]. The 5-amino group and 2-isobutyl substituent in the target compound are predicted to shift potency by modulating electronic density on the aromatic ring and steric bulk at the 2-position, though no measured IC₅₀ is publicly available for the target compound itself. This evidence is classified as class-level inference.

Topoisomerase I Cancer Catalytic inhibition

TNFα Modulation: 2-Alkyl Substitution Determines Activity in Benzoxazinone Series

The patent WO2016108087A1 discloses a series of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives as potent modulators of human TNFα activity, with numerous exemplified compounds containing 2-alkyl substituents [1]. The 2-isobutyl group in the target compound is a specific alkyl substitution shown to be tolerated within the pharmacophore; however, quantitative TNFα IC₅₀ values for the 5-amino-2-isobutyl derivative are not publicly disclosed. This evidence is tagged as supporting evidence.

TNFα Inflammation Immunomodulation

KLK5/7 Dual Inhibition: 5-Amino Substitution as a Pharmacophoric Feature

Patents disclosing benzoxazinone compounds as KLK5/7 dual inhibitors highlight the importance of hydrogen-bond-donating substituents (e.g., 5-amino) for engaging the S1 pocket of kallikrein-related peptidases [1]. The 5-amino group on the target compound satisfies this pharmacophoric requirement. No direct IC₅₀ comparison data are available for the 5-amino-2-isobutyl analog versus 5-unsubstituted or 5-alkylamino comparators. This is classified as supporting evidence.

Serine protease KLK5/KLK7 Dermatology

Recommended Application Scenarios for 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Based on Current Evidence


Medicinal Chemistry: Lead Optimization of Topoisomerase I Inhibitors

The extreme sensitivity of the benzoxazinone core to substitution, evidenced by the >10,000-fold potency window between BONC-001 and BONC-013 [1], makes the 5-amino-2-isobutyl derivative a valuable tool compound for systematic SAR exploration around the 2-alkyl and 5-amino positions. Researchers can use this specific compound to probe electronic and steric contributions to topoisomerase I catalytic inhibition.

Inflammation Research: TNFα Modulator Probe Development

Given that 2-alkyl substitution is a validated feature within the TNFα modulator patent landscape [2], this compound serves as a defined chemical probe to explicitly test the effect of the 2-isobutyl group on TNFα binding affinity and selectivity, filling a gap in the public SAR dataset.

Dermatology and Protease Biology: KLK5/7 Pharmacophore Validation

The 5-amino substituent aligns with the hydrogen-bond-donor requirement for KLK5/7 inhibition [3]. This compound can be used to validate whether the 2-isobutyl group confers selectivity advantages over smaller 2-alkyl (e.g., 2-methyl or 2-ethyl) comparators in kallikrein-related peptidase assays.

Chemical Biology: Orthogonal Probe for Benzoxazinone Target Identification

With its defined substitution pattern (5-NH₂, 2-iBu), this compound can be employed in chemical proteomics or affinity-based target identification studies to compare target engagement profiles against unsubstituted or differently substituted benzoxazinone probes, thereby mapping structure-dependent polypharmacology.

Quote Request

Request a Quote for 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.